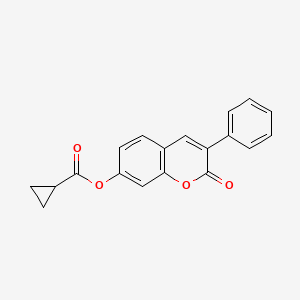

2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate” is a chemical compound that belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis

The molecular structure of this compound, as with other coumarins, consists of a benzene ring fused with a α-pyrone nucleus . More detailed structural information, such as bond lengths and angles, would require experimental techniques like X-ray crystallography .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of New Heterocyclic Derivatives : Khalil, Sayed, and Raslan (2013) describe the synthesis of new pyrazolo(5,1-c)triazine, triazolo(5,1-c)triazine, triazino(4,3-b)indazole, and benzimidazo(2,1-c)triazine derivatives incorporating a chromen-2-one moiety. These compounds demonstrate the chemical versatility of the chromenyl cyclopropanecarboxylate structure in creating complex heterocyclic compounds (Khalil, Sayed, & Raslan, 2013).

Catalyzed Enyne Cyclization and Cyclopropane Cleavage : Nevado, Ferrer, and Echavarren (2004) discuss the platinum-catalyzed cyclopropanation of enol ethers by alkynes, leading to oxepane derivatives or dihydrobenzofurans, highlighting the role of cyclopropane structures in the formation of complex organic compounds (Nevado, Ferrer, & Echavarren, 2004).

Pharmaceutical Applications

- Anticancer Activity : Kumar et al. (2013) synthesized 2-oxo-2H-chromenylpyrazolecarboxylates and evaluated their anticancer activity against human cancer cell lines. This research demonstrates the potential pharmaceutical applications of chromenyl compounds in cancer treatment (Kumar et al., 2013).

Material Science Applications

- Non-linear Optical Properties : Arif et al. (2022) reported on the synthesis of chromene derivatives and analyzed their electronic, structural, and non-linear optical properties. These findings indicate the applicability of such compounds in material science, particularly in areas like photonics (Arif et al., 2022).

Organic Chemistry and Catalysis

- Synthesis of Furo[3,2-c]chromene : Gong et al. (2014) developed a novel method for the synthesis of 4H-furo[3,2-c]chromene through the cycloisomerization of cyclopropenes containing a chroman-4-one motif. This research showcases the role of cyclopropane-based compounds in facilitating complex organic synthesis (Gong et al., 2014).

Eigenschaften

IUPAC Name |

(2-oxo-3-phenylchromen-7-yl) cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O4/c20-18(13-6-7-13)22-15-9-8-14-10-16(12-4-2-1-3-5-12)19(21)23-17(14)11-15/h1-5,8-11,13H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRODVZMTCIGPEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B3010798.png)

![3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole](/img/structure/B3010802.png)

![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3010806.png)

![8-bromo-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3010811.png)

![9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene](/img/structure/B3010814.png)

![5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide](/img/structure/B3010820.png)